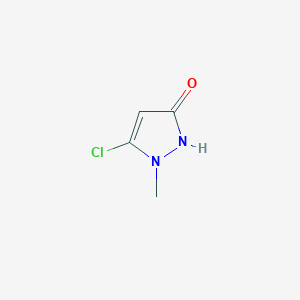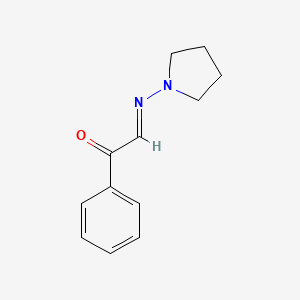
N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline: is a specialized compound primarily used in research and experimental applications. It is categorized under nonchiral phosphine ligands and achiral aminophosphine ligands . This compound is known for its unique structure, which includes a dicyclohexylphosphino group and a trimethylaniline moiety.
準備方法
Synthetic Routes and Reaction Conditions: The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .
化学反応の分析
Types of Reactions: N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halides and nucleophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce different phosphine derivatives .
科学的研究の応用
Chemistry: In chemistry, N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline is used as a ligand in catalytic reactions. It helps in stabilizing transition metal complexes, which are crucial for various catalytic processes .
Medicine: While its direct applications in medicine are limited, the compound’s role in facilitating chemical reactions makes it valuable in the synthesis of pharmaceutical intermediates .
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including polymerization and material science .
作用機序
The mechanism of action of N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used .
類似化合物との比較
Triphenylphosphine: Another widely used phosphine ligand with different steric and electronic properties.
Tricyclohexylphosphine: Similar in structure but with three cyclohexyl groups instead of two.
Di-tert-butylphosphine: Contains tert-butyl groups, offering different steric hindrance and electronic effects.
Uniqueness: N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline is unique due to its specific combination of dicyclohexylphosphino and trimethylaniline groups. This combination provides distinct steric and electronic properties, making it suitable for specialized applications in catalysis and material science .
特性
分子式 |
C26H44NP |
|---|---|
分子量 |
401.6 g/mol |
IUPAC名 |
N-(1-dicyclohexylphosphanyl-2,2-dimethylpropyl)-2,4,6-trimethylaniline |
InChI |
InChI=1S/C26H44NP/c1-19-17-20(2)24(21(3)18-19)27-25(26(4,5)6)28(22-13-9-7-10-14-22)23-15-11-8-12-16-23/h17-18,22-23,25,27H,7-16H2,1-6H3 |
InChIキー |
VBAUENDSTCVFES-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)NC(C(C)(C)C)P(C2CCCCC2)C3CCCCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Isopropyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880419.png)







![1,4-Dimethyldibenzo[b,d]furan](/img/structure/B12880455.png)





